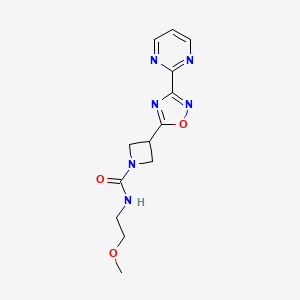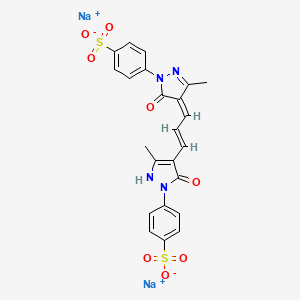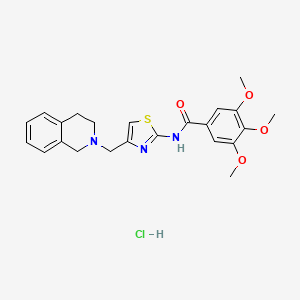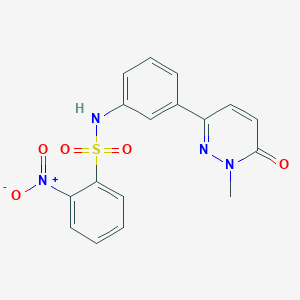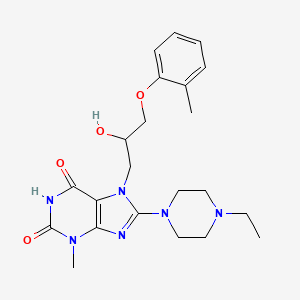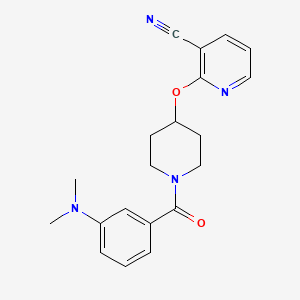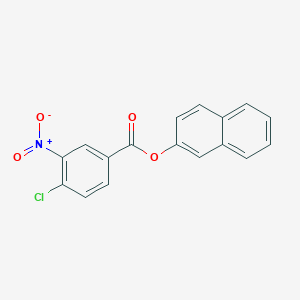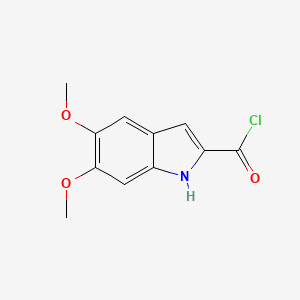
5,6-Dimethoxy-1H-indole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxy-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions of the indole ring and a carbonyl chloride group at the 2 position. It is a yellow to orange crystalline solid, soluble in organic solvents like dichloromethane and dimethyl sulfoxide .
Vorbereitungsmethoden
The synthesis of 5,6-Dimethoxy-1H-indole-2-carbonyl chloride typically involves the reaction of 5,6-dimethoxyindole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
Starting Material: 5,6-Dimethoxyindole
Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), reflux, inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds with the formation of this compound as the main product .
Analyse Chemischer Reaktionen
5,6-Dimethoxy-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reagents: Amines, alcohols, thiols
Conditions: Room temperature to reflux, inert atmosphere
Products: Amides, esters, thioesters
-
Reduction: : The carbonyl chloride group can be reduced to the corresponding alcohol.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄)
Conditions: Anhydrous solvent, low temperature
Products: 5,6-Dimethoxy-1H-indole-2-methanol
-
Oxidation: : The methoxy groups can be oxidized to form corresponding quinones.
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄)
Conditions: Aqueous or organic solvent, room temperature to reflux
Products: 5,6-Dimethoxyindole-2,3-quinone
Wissenschaftliche Forschungsanwendungen
5,6-Dimethoxy-1H-indole-2-carbonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,6-Dimethoxy-1H-indole-2-carbonyl chloride largely depends on its reactivity towards nucleophiles and its ability to form various derivatives. The carbonyl chloride group is highly electrophilic, making it a key site for nucleophilic attack. This reactivity allows the compound to form amides, esters, and other derivatives, which can interact with biological targets such as enzymes and receptors. The methoxy groups at the 5 and 6 positions can also influence the compound’s electronic properties and its interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
5,6-Dimethoxy-1H-indole-2-carbonyl chloride can be compared with other indole derivatives such as:
5,6-Dimethoxyindole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
5,6-Dihydroxyindole-2-carboxylic acid: Contains hydroxyl groups instead of methoxy groups, leading to different reactivity and biological properties.
5,6-Dimethoxy-2,3-dihydro-1H-indole: Lacks the carbonyl chloride group, resulting in different chemical behavior and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
5,6-dimethoxy-1H-indole-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-9-4-6-3-8(11(12)14)13-7(6)5-10(9)16-2/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZXCRVQEOHOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2526199.png)
![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)
![3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)
![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2526203.png)
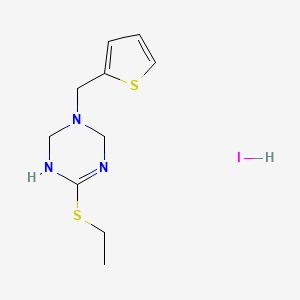
![6-(4-Fluorophenyl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2526205.png)
